2-[(Z)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one
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Overview
Description
2-{[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 1-ethyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde with 3-(3-methoxyphenyl)-3,4-dihydroquinazolin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-2-carboxylic acid: Another indole derivative with different functional groups.
3-(2-Methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene derivatives: Compounds with similar structural motifs .
Uniqueness
2-{[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of indole and quinazolinone structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C26H21N3O3 |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-3-(3-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C26H21N3O3/c1-3-28-23-14-7-5-11-19(23)21(25(28)30)16-24-27-22-13-6-4-12-20(22)26(31)29(24)17-9-8-10-18(15-17)32-2/h4-16H,3H2,1-2H3/b21-16- |
InChI Key |
CJPYIKOFWQRORH-PGMHBOJBSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2/C(=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)OC)/C1=O |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=CC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)OC)C1=O |
Origin of Product |
United States |
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